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Compound of Interest

Compound Name: Elvitegravir

Cat. No.: B1684570

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the use of elvitegravir (EVG), an integrase
strand transfer inhibitor (INSTI), in the context of post-exposure prophylaxis (PEP) against HIV-
1. This document details its mechanism of action, pharmacokinetic profile, clinical trial
protocols, and key data on efficacy and tolerability.

Mechanism of Action

Elvitegravir is an antiretroviral drug that specifically targets the HIV-1 integrase enzyme.[1][2]
This enzyme is crucial for the viral replication cycle, as it facilitates the integration of viral DNA,
transcribed from the viral RNA genome, into the host cell's DNA.[3][4] By inhibiting the strand
transfer step of this process, elvitegravir effectively blocks the formation of the HIV-1 provirus,
thereby preventing the propagation of the viral infection.[1] Elvitegravir does not inhibit human
topoisomerase enzymes, indicating its specificity for the viral target.[1]
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Elvitegravir's mechanism of action in the HIV lifecycle.

Pharmacokinetics of Elvitegravir in PEP

The pharmacokinetic (PK) profile of elvitegravir necessitates co-administration with a
pharmacoenhancer, such as cobicistat or ritonavir.[5] Elvitegravir is primarily metabolized by
the cytochrome P450 enzyme CYP3A and secondarily by UGT1A1/3.[1][6] The booster inhibits
CYP3A, which significantly increases elvitegravir's plasma concentration and extends its half-
life, permitting a convenient once-daily dosing schedule for PEP.[3][5]

Key Pharmacokinetic Parameters (Boosted Elvitegravir)
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Parameter Value | Description Source(s)

Primarily CYP3A,
Metabolism secondarily UGT1A1/3 [1][6]
glucuronidation.

Cobicistat or Ritonavir (CYP3A

Booster o [31[5]
inhibitors).
, ~4 hours when taken with
Time to Peak (Tmax) [1]
food.
Plasma Half-life (TY%) ~8.7 t0 9.5 hours. [1][5]
o 98-99% bound to plasma
Protein Binding . [6]
proteins.

) ~95% recovered in feces, ~7%
Excretion o [1]
in urine.

| Food Effect| Bioavailability is enhanced when taken with a meal. |[1] |

Considerations for Drug Interactions: Due to its reliance on CYP3A metabolism, co-
administration of elvitegravir with strong CYP3A inducers (e.g., rifampicin, St. John's wort,
certain anticonvulsants) is contraindicated as it can lead to reduced elvitegravir concentrations
and potential loss of efficacy.[7]

Clinical Research Protocols for Elvitegravir-Based
PEP

Research on elvitegravir for PEP has primarily involved prospective, open-label, single-arm
cohort studies, often comparing outcomes to historical control groups.[3][9]

Generalized Protocol for a Prospective Cohort Study:

» Study Design: A prospective, open-label, single-center or multi-center study to evaluate the
completion rate, safety, and tolerability of a single-tablet regimen (STR) of
elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate (E/C/F/TDF) or tenofovir
alafenamide (E/C/F/TAF) for HIV PEP.[10][11]
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o Participant Selection:

o Inclusion Criteria: HIV-uninfected adults seeking care within 72 hours of a high-risk sexual
or other non-occupational exposure to HIV.[11][12]

o Exclusion Criteria: Known HIV-positive status, exposure from a source known to have
resistance to integrase inhibitors, severe renal impairment, or contraindications to any of
the study drugs.[13]

¢ Intervention:

o Regimen: One tablet of E/C/F/TDF or E/C/FITAF taken orally, once daily, with food for 28
consecutive days.[10][11]

o Initiation: The first dose should be administered as soon as possible after the exposure,
and no later than 72 hours.[12]

o Data Collection and Follow-up Schedule:

o Baseline (Day 0): Perform rapid HIV antigen/antibody test, screen for STIs (syphilis,
chlamydia, gonorrhea), hepatitis B and C, and conduct a pregnancy test where applicable.
Collect baseline renal and hepatic function data.[12][14]

o Week 2 & 4 (During PEP): Monitor for adverse events, assess medication adherence, and
repeat blood counts and liver function tests.[15]

o Week 4 / Day 28 (End of PEP): Assess regimen completion and conduct final safety labs.

o Post-PEP Follow-up (e.g., Week 8, 12, 24): Repeat HIV testing to determine final HIV
status and monitor for any delayed adverse events.[11]
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A typical workflow for an elvitegravir-based PEP clinical study.

Quantitative Data from Clinical Studies
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Elvitegravir-based single-tablet regimens have demonstrated favorable tolerability and high

completion rates compared to older, more complex PEP regimens.

Table 1: PEP Regimen Completion Rates

Study Population

PEP Regimen ) Completion Rate Source(s)
n
E/C/F/TDF (Quad
. 100 71% [8][16]
Pill)
E/C/FITDF 234 92% [9][10]
E/CIFITAF 98 82% [11][17]
TDF/FTC +
Historical 57% [8][16]

Raltegravir (Control)

| AZT/3TC + Protease Inhibitor (Control) | Historical | 39% |[8][16] |

Table 2: Incidence of Common Adverse Events (E/C/F/TDF PEP Study)

EICIFITDF TDFIFTC + AZTI3TC + PI
Adverse Event . . Source(s)
"Quad Pill" (%) Raltegravir (%) (%)
Abdominal
Discomfort | 42% N/A N/A [8]
Gas
Diarrhea 38% 21% 58.8% [16]
Fatigue 28% N/A N/A [8]
Nausea /
N 28% N/A N/A [8]
Vomiting
Headache 14% 15% N/A [8][18]

| Dizziness | 6% | 10% |

8.4% |[16] |
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In the cited studies, most adverse events were mild to moderate and did not lead to medication
discontinuation.[10][16] No HIV seroconversions were reported among participants who
completed the E/C/F/TDF or E/C/F/TAF regimens for PEP.[11][16]

Preclinical Research Models

Recent advancements in PEP research have focused on novel drug delivery systems to
improve ease of use and adherence. A topical insert containing Tenofovir Alafenamide (TAF)
and Elvitegravir (EVG) has shown significant promise in preclinical macaque models for on-
demand vaginal or rectal PEP.[19][20]

In non-human primate studies, a TAF/EVG insert administered vaginally 4 hours post-exposure
to SHIV (Simian-Human Immunodeficiency Virus) resulted in 100% protection.[19] These highly
promising preclinical results have led to Phase 1 clinical trials to assess the safety and
pharmacokinetics of the insert in humans, which have found the insert to be well-tolerated
while delivering high mucosal drug concentrations.[21][22]

TAF/EVG Insert Development Pipeline

Strong Efficacy Favorable Safety

Product Concept Preclinical Efficacy (100% Protection) . (F=EERE | & PK Profile  _ (0=
(Topical TAF/EVG Insert) (Macaque SHIV Model) kg (Human Safety & PK) - (Phase 2/3)

Click to download full resolution via product page

Research and development pipeline for the TAF/EVG topical insert.

Summary and Future Directions

Elvitegravir, as part of a once-daily single-tablet regimen, is a safe, well-tolerated, and
effective option for HIV PEP.[8][9] Clinical studies highlight its superior completion rates
compared to older, multi-pill, twice-daily regimens, a critical factor for the successful
implementation of a 28-day prophylactic course.[8] The primary challenges are related to
managing common, though typically mild, gastrointestinal and neurological side effects.
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Future research is focused on improving delivery mechanisms to create more discreet, on-
demand prevention options. The TAF/EVG topical insert represents a significant step in this
direction, with a strong preclinical evidence base and promising early clinical data that could
expand the toolkit for HIV prevention.[19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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